(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate
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Description
(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate is a useful research compound. Its molecular formula is C25H16Cl4O6 and its molecular weight is 554.2. The purity is usually 95%.
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Biological Activity
The compound (3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available research.
Chemical Structure and Properties
This compound is characterized by a chromenone scaffold with multiple chlorinated benzoyl and carboxylate substituents. Its molecular formula is C25H16Cl4O6 and has a molecular weight of approximately 525.10 g/mol . The presence of chlorine atoms may enhance its biological activity by influencing lipophilicity and receptor interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Several studies have suggested that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study indicated that chromenone derivatives could inhibit the growth of gram-positive and gram-negative bacteria at concentrations as low as 50 µg/mL .
Anticancer Activity
Research has highlighted the potential anticancer effects of chromenone derivatives. A study on structurally related compounds demonstrated that they could induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins . The compound's ability to target specific signaling pathways related to cell proliferation and survival makes it a candidate for further investigation in cancer therapy.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through its effects on cytokine production. Research indicates that similar chromenone compounds can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a mechanism that may involve NF-kB pathway inhibition .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound are not fully elucidated but may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling cascades associated with cell survival and proliferation.
- Oxidative Stress : It may induce oxidative stress in target cells, leading to apoptosis.
Properties
IUPAC Name |
[3-[(2,4-dichlorobenzoyl)oxymethyl]-4-oxo-2H-chromen-3-yl]methyl 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl4O6/c26-14-5-7-16(19(28)9-14)23(31)34-12-25(11-33-21-4-2-1-3-18(21)22(25)30)13-35-24(32)17-8-6-15(27)10-20(17)29/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSMVDZZZIDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)(COC(=O)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.